molecular formula C16H17ClN2O4 B1615382 Clonixeril CAS No. 21829-22-1

Clonixeril

Cat. No. B1615382
CAS RN: 21829-22-1
M. Wt: 336.77 g/mol
InChI Key: SWYJYGCPTGKBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clonixeril is a synthetic compound with potential therapeutic applications. It belongs to the class of STING (Stimulator of Interferon Genes) agonists . These molecules activate the innate immune response and have gained attention in cancer immunotherapy. Clonixeril specifically targets the cGAS-STING pathway, which plays a crucial role in potentiating inflammatory responses mediated by type I interferons .

Scientific Research Applications

Catecholamines and Attention

  • Covert Orientation of Attention : Clonixeril (clonidine) has been studied for its effects on brain catecholamines and covert orienting of attention in humans. It's found that drugs like clonidine can influence the engagement, disengagement, and movement of attention, particularly in relation to dopamine and noradrenaline transmission. This has implications for understanding attention mechanisms in conditions like ADHD and the impact of brain lesions on attention (Clark, Geffen, & Geffen, 1989).

Hemodynamic Effects

  • Hemodynamic Response : Clonidine has been shown to lower blood pressure by reducing vascular resistance and cardiac output in young, healthy males. This study contributes to the understanding of clonidine's impact on cardiovascular physiology (Mitchell et al., 2005).

Neuropharmacological Actions

  • Effects on Subthalamic-Supplementary Motor Loop : Clonidine modulates the activity of the subthalamic-supplementary motor loop, which is important for understanding its effects on disorders such as Parkinson's disease and ADHD. This highlights the role of the noradrenergic system in regulating motor control and cognitive functions (Spay et al., 2018).

Alpha-Adrenergic Receptors

  • Role in Hypertension and Heart Failure : Clonidine, acting as an alpha2-adrenergic receptor agonist, has been explored for its hemodynamic functions, particularly in hypertension and heart failure. This research sheds light on the potential therapeutic applications of clonidine in cardiovascular disorders (Gavras, Manolis, & Gavras, 2001).

Analgesic Properties

  • Potential Analgesic Adjuvant : Clonidine has been identified as a potent analgesic adjuvant, enhancing the effects of other analgesics. This suggests its potential use in pain management, especially in combination with other drugs (Tryba & Gehling, 2002).

Ocular Pharmacology

  • Effects on Ocular Blood Flow : In ocular hypertensive rabbits, clonidine was found to increase ocular blood flow in the retina and choroid. This suggests potential applications in the treatment of glaucoma and other ocular conditions (Chiou & Chen, 1993).

Cognitive Functions

  • Influence on Cognitive Decline : Clonidine has been studied for its potential to ameliorate cognitive deficits in aged nonhuman primates, particularly through actions at alpha2 receptors in the prefrontal cortex. This research is relevant to developing treatments for memory disorders in aging populations (Arnsten & Goldman-Rakic, 1985).

properties

IUPAC Name

2,3-dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-13(17)5-2-6-14(10)19-15-12(4-3-7-18-15)16(22)23-9-11(21)8-20/h2-7,11,20-21H,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYJYGCPTGKBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865017
Record name 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clonixeril

CAS RN

21829-22-1
Record name Clonixeril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLONIXERIL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLONIXERIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVF42I68OX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clonixeril
Reactant of Route 2
Reactant of Route 2
Clonixeril
Reactant of Route 3
Reactant of Route 3
Clonixeril
Reactant of Route 4
Reactant of Route 4
Clonixeril
Reactant of Route 5
Reactant of Route 5
Clonixeril
Reactant of Route 6
Clonixeril

Citations

For This Compound
11
Citations
J Nunziata - 2023 - search.proquest.com
This work details the effort toward structure-activity-relationship (SAR) studies and synthesis of the small molecule modulators of two non-traditional drug targets. The first part of this …
Number of citations: 2 search.proquest.com
JJ Crews - 2022 - search.proquest.com
The work contained in this thesis introduces a protein known as STING, an acronym for STimulator of INnterferon Genes, an immunosurveillance ER-membrane bound adapter protein …
Number of citations: 2 search.proquest.com
F Awouters, CJE Niemegeers… - Journal of Pharmacy …, 1978 - Wiley Online Library
Forty‐four non‐steroidal anti‐inflammatory compounds were tested for possible effects on castor oil‐induced diarrhoea in rats. A small but significant delay of intestinal evacuations was …
Number of citations: 490 onlinelibrary.wiley.com
IPC Class, A USPC - 2011 - patentsencyclopedia.com
Hydrophilic N-linked pharmaceutical compositions, methods of their preparation and use in neuraxial drug delivery comprising a glycosyl CNS acting prodrug compound covalently N-…
Number of citations: 0 www.patentsencyclopedia.com
R Metcalf - 2019 - search.proquest.com
This work expounds on some of the current computational tools and programs available and the best practices associated with their use. A high-level introduction, intended for both …
Number of citations: 1 search.proquest.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
CPH Barrios, GF Villagómez, JS Gómez - pediatria.gob.mx
México enfrenta actualmente uno de los retos más importantes en materia ambiental, el tratamiento y disposición adecuada de los residuos peligrosos, puesto que un manejo …
Number of citations: 4 www.pediatria.gob.mx

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.